4-Carbethoxyhexafluorobutyryl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

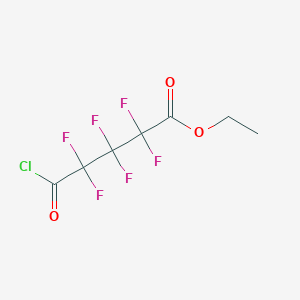

IUPAC Name |

ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF6O3/c1-2-17-4(16)6(11,12)7(13,14)5(9,10)3(8)15/h2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRXGDHRDQKNGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(=O)Cl)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171484 |

Source

|

| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18381-53-8 |

Source

|

| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018381538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carbethoxyhexafluorobutyryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hexafluoroglutaryl chloride 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Carbethoxyhexafluorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carbethoxyhexafluorobutyryl chloride, also known by its IUPAC name ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate, is a fluorinated organic compound of significant interest in analytical chemistry and as a building block in medicinal chemistry. Its unique structure, featuring a reactive acyl chloride, a stable ethyl ester, and a perfluorinated carbon chain, imparts valuable properties for chemical derivatization and the synthesis of novel molecules.

The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity.[1][2][3] As a fluorinated building block, this compound offers a versatile platform for introducing a hexafluorinated moiety into a target molecule, potentially improving its pharmacokinetic and pharmacodynamic profile.[4][5]

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthesis route, predicted spectroscopic data, and detailed experimental protocols for the application of this compound, with a focus on its utility in analytical and pharmaceutical research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅ClF₆O₃ | [6] |

| Molecular Weight | 286.56 g/mol | [6] |

| CAS Number | 18381-53-8 | [6] |

| Appearance | Colorless liquid | |

| Boiling Point | 158-160 °C | |

| Density | 1.47 g/cm³ | |

| Refractive Index | 1.359 | |

| Synonyms | Ethyl hexafluoroglutaryl chloride, 4-Carboethoxyhexafluorobutyryl chloride | [6] |

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of Monoethyl Hexafluoroglutarate

This protocol is adapted from general methods for the monoesterification of cyclic anhydrides.[7][8]

-

To a stirred solution of hexafluoroglutaric anhydride (1.0 eq) in anhydrous diethyl ether at 0 °C, add anhydrous ethanol (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

The solvent is removed under reduced pressure to yield the crude monoethyl hexafluoroglutarate.

-

Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard procedures for the conversion of carboxylic acids to acyl chlorides.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add monoethyl hexafluoroglutarate (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra, this section provides predicted spectroscopic data based on the known structure of this compound and typical values for similar functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals only for the ethyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, influenced by the strong electron-withdrawing effects of the fluorine and oxygen atoms.

| Chemical Shift (ppm) | Assignment |

| ~168 | C =O (acyl chloride) |

| ~160 | C =O (ester) |

| ~110-120 (multiplet) | -C F₂-C F₂-C F₂- |

| ~64 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is predicted to show three distinct signals for the three non-equivalent difluoro methylene groups.

| Chemical Shift (ppm, relative to CFCl₃) | Assignment |

| ~ -115 to -125 | -CF₂-C(=O)Cl |

| ~ -120 to -130 | -CF₂-CF₂-CF₂- |

| ~ -110 to -120 | -CF₂-C(=O)OEt |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1810 | Strong | C=O stretch (acyl chloride) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1100-1300 | Strong | C-F stretch |

| ~2980 | Medium | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to undergo fragmentation at the acyl chloride and ester functionalities.

| m/z | Possible Fragment |

| 286/288 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 251 | [M - Cl]⁺ |

| 241 | [M - OEt]⁺ |

| 213 | [M - CO₂Et]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [OEt]⁺ |

| 29 | [CH₂CH₃]⁺ |

Applications in Research and Development

Derivatizing Agent for GC-MS Analysis

This compound is primarily utilized as a derivatizing agent to improve the gas chromatographic properties and mass spectrometric detection of polar analytes containing primary and secondary amine or hydroxyl groups.[9] The derivatization process increases the volatility and thermal stability of the analytes while introducing a fluorinated tag that can enhance ionization efficiency and produce characteristic mass spectral fragments.

Caption: General workflow for derivatization using this compound.

This is a general protocol adapted from procedures for the derivatization of amphetamines.[9]

-

Sample Preparation: Evaporate a known amount of the amine-containing sample to dryness under a gentle stream of nitrogen in a reaction vial.

-

Reconstitution: Add 100 µL of an aprotic solvent (e.g., acetonitrile or ethyl acetate) to dissolve the residue.

-

Derivatization: Add 50 µL of this compound and 10 µL of a catalyst such as pyridine.

-

Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Quenching: Cool the vial to room temperature. The reaction can be quenched by the addition of a small amount of an alcohol (e.g., methanol) to react with the excess acyl chloride.

-

Analysis: Inject an aliquot of the reaction mixture directly into the GC-MS system.

Role in Drug Development

The presence of the hexafluorinated chain makes this compound an attractive building block for medicinal chemistry. The introduction of perfluorinated segments into drug candidates can lead to:

-

Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[1][5]

-

Enhanced Lipophilicity: The fluorinated chain can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and the blood-brain barrier.[2]

-

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can influence drug-receptor interactions and solubility.[3]

By reacting this compound with various nucleophiles, medicinal chemists can synthesize a diverse range of novel compounds with potentially improved therapeutic properties.

Conclusion

This compound is a valuable reagent with dual utility in analytical chemistry and drug discovery. Its primary role as a derivatizing agent for GC-MS analysis is well-established, enabling the sensitive detection of polar analytes. Furthermore, its structure as a fluorinated building block presents significant opportunities for the synthesis of novel pharmaceutical compounds with enhanced properties. This technical guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in leveraging this versatile molecule in their scientific endeavors.

References

- 1. books.rsc.org [books.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C7H5ClF6O3 | CID 161251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN101333165B - Method for synthesizing monomethyl glutarate - Google Patents [patents.google.com]

- 8. CN102260171A - Synthesis method of glutaric acid monomethyl ester sodium salt and glutaric acid monomethyl ester - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Structure Elucidation of 4-Carbethoxyhexafluorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines the methodologies and analytical data pertinent to the structural elucidation of 4-Carbethoxyhexafluorobutyryl chloride. Due to the limited availability of public experimental spectra for this specific compound, this document presents a comprehensive approach based on established spectroscopic principles and data from analogous molecules. It includes a plausible synthetic route, predicted spectroscopic data (NMR, IR, and Mass Spectrometry) organized for clarity, and detailed experimental protocols. This guide serves as a robust framework for researchers encountering this or structurally similar fluorinated compounds in their work.

Introduction

This compound, with the chemical formula C₇H₅ClF₆O₃ and IUPAC name ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate, is a derivatizing agent utilized in analytical chemistry, particularly in gas chromatography (GC) applications.[1] Its highly fluorinated backbone enhances the volatility and thermal stability of analytes, making it a valuable tool in the detection of various compounds. The precise structural confirmation of such reagents is paramount for ensuring the accuracy and reliability of these analytical methods. This guide details the necessary steps for its complete structure elucidation.

Proposed Synthesis

A plausible synthetic route for this compound involves the partial esterification of hexafluoroglutaric acid followed by chlorination.

Reaction Scheme:

Hexafluoroglutaric acid is first reacted with ethanol to form the monoethyl ester. Subsequently, the remaining carboxylic acid group is converted to an acyl chloride using a chlorinating agent like thionyl chloride.

Experimental Protocol:

Step 1: Monoesterification of Hexafluoroglutaric Acid

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of hexafluoroglutaric acid in an excess of anhydrous ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove unreacted diacid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude monoethyl ester of hexafluoroglutaric acid.

Step 2: Chlorination

-

In a fume hood, combine the crude monoethyl ester from Step 1 with an excess of thionyl chloride in a flask equipped with a reflux condenser.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under vacuum.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound.

NMR Spectroscopy

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~4.4 | Quartet (q) | J ≈ 7.1 | -O-CH ₂-CH₃ |

| ¹H | ~1.4 | Triplet (t) | J ≈ 7.1 | -O-CH₂-CH ₃ |

| ¹³C | ~165 | Singlet (s) | - | C =O (acid chloride) |

| ¹³C | ~160 | Singlet (s) | - | C =O (ester) |

| ¹³C | ~105-120 (complex) | Multiplet | - | -C F₂-C F₂-C F₂- |

| ¹³C | ~63 | Singlet (s) | - | -O-C H₂-CH₃ |

| ¹³C | ~14 | Singlet (s) | - | -O-CH₂-C H₃ |

| ¹⁹F | -110 to -125 | Multiplet | - | -CF ₂- |

| ¹⁹F | -110 to -125 | Multiplet | - | -CF ₂- |

| ¹⁹F | -110 to -125 | Multiplet | - | -CF ₂- |

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1810 | Strong | C=O stretch (acid chloride) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1300-1000 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 286/288 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 251 | [M - Cl]⁺ |

| 241 | [M - OEt]⁺ |

| 213 | [M - COCl]⁺ |

| 69 | [CF₃]⁺ |

Structure Elucidation Workflow

The logical flow for the structure elucidation of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of a plausible synthetic pathway and a comprehensive analysis of predicted spectroscopic data. The ethyl ester and acyl chloride functionalities, along with the hexafluorinated carbon chain, present unique and identifiable signatures in NMR, IR, and mass spectra. This guide provides a detailed framework for researchers to confirm the structure of this important derivatizing agent, ensuring its proper application in scientific research and development.

References

An In-depth Technical Guide to 4-Carbethoxyhexafluorobutyryl chloride (CAS: 18381-53-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Carbethoxyhexafluorobutyryl chloride, with the CAS number 18381-53-8, is a fluorinated organic compound of significant interest in analytical chemistry and pharmaceutical sciences. Its unique structure, combining a reactive acyl chloride, a stable hexafluorinated carbon chain, and an ethyl ester group, makes it a valuable reagent for chemical derivatization and a potential building block in the synthesis of complex molecules. The presence of fluorine atoms can enhance the volatility and chromatographic properties of its derivatives, making it particularly useful for gas chromatography-mass spectrometry (GC-MS) applications. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and key applications, with a focus on its role in drug development and analysis.

Physicochemical Properties

This compound is a colorless liquid with a range of distinctive physical and chemical properties. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 18381-53-8 | [1] |

| Molecular Formula | C₇H₅ClF₆O₃ | [1] |

| Molecular Weight | 286.55 g/mol | [1] |

| IUPAC Name | ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate | [1] |

| Synonyms | Ethyl hexafluoroglutaryl chloride, 4-CB, Hexafluoroglutaric acid monoethyl ester chloride | [2][3] |

| Boiling Point | 159 °C | |

| Density | 1.47 g/cm³ | |

| Refractive Index | 1.359 | |

| Purity | ≥97% | [4] |

Synthesis and Reactivity

Synthesis

A plausible synthetic pathway is illustrated in the diagram below.

Caption: General synthesis pathway for this compound.

Reactivity

The reactivity of this compound is dominated by the acyl chloride functional group. This group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles.

Common reactions include:

-

Acylation of amines: It reacts with primary and secondary amines to form stable amides. This reaction is fundamental to its use as a derivatizing agent.

-

Esterification: It reacts with alcohols to form esters.

-

Hydrolysis: It reacts with water to hydrolyze back to the corresponding carboxylic acid. Therefore, it should be handled under anhydrous conditions.

The general mechanism for the acylation of a primary amine is depicted below.

Caption: General mechanism for the acylation of a primary amine.

Applications in Drug Development and Analysis

The incorporation of fluorine into pharmaceutical compounds is a widely used strategy to enhance metabolic stability, bioavailability, and binding affinity.[5] While specific drugs synthesized directly from this compound are not prominently documented, its role as a fluorinated building block is of high potential in the synthesis of novel fluorinated heterocycles and other complex molecules for drug discovery.[6][7][8]

A significant and well-documented application is its use as a derivatizing agent for the quantitative analysis of drugs, particularly amphetamines, in biological fluids by GC-MS.[9][10]

Experimental Protocol: Derivatization of Amphetamine and Methamphetamine for GC-MS Analysis

This protocol is adapted from the method described for the quantitation of methamphetamine and amphetamine in urine.[9]

Objective: To derivatize amphetamine and methamphetamine with this compound to form their respective 4-carbethoxyhexafluorobutyramides, which are more volatile and have characteristic mass fragmentation patterns for GC-MS analysis.

Materials:

-

This compound

-

Urine sample containing amphetamine and/or methamphetamine

-

Internal standards (e.g., amphetamine-d6, methamphetamine-d9)

-

Extraction solvent (e.g., a mixture of organic solvents)

-

Anhydrous ethanol

-

GC-MS system

Workflow:

Caption: Workflow for amphetamine derivatization using this compound.

Procedure:

-

Sample Preparation: To a specified volume of the urine sample, add the deuterated internal standards for amphetamine and methamphetamine.

-

Extraction: Perform a liquid-liquid extraction to isolate the amines from the biological matrix. This is typically followed by a back extraction to further purify the analytes.

-

Acylation: The purified amine extract is acylated by adding this compound. The reaction is allowed to proceed to completion, converting the primary and secondary amines to their corresponding amide derivatives.

-

Quenching: Excess derivatizing reagent is quenched by the addition of anhydrous ethanol, which converts it to a diethyl ester.

-

GC-MS Analysis: The resulting solution containing the derivatized analytes is injected into the GC-MS system.

Expected Results:

The derivatized amphetamine and methamphetamine will have characteristic retention times and mass fragmentation patterns. The monitored positive ions are:

-

Amphetamine derivative: m/z 248, 266, 294

-

Amphetamine-d6 derivative: m/z 270, 298

-

Methamphetamine derivative: m/z 262, 280, 308

-

Methamphetamine-d9 derivative: m/z 287, 315[9]

This derivatization strategy offers high sensitivity and specificity, eliminating potential interferences from other structurally similar compounds.[10]

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, based on its structure, the following characteristic signals would be expected:

Expected Spectroscopic Features:

| Spectroscopy | Expected Features |

| ¹H NMR | - A quartet and a triplet corresponding to the ethyl ester group (-OCH₂CH₃). |

| ¹³C NMR | - Signals for the carbonyl carbons of the acyl chloride and the ester. - Signals for the carbons in the ethyl group. - Signals for the fluorinated carbons, showing coupling with fluorine. |

| ¹⁹F NMR | - Complex multiplets due to fluorine-fluorine coupling along the perfluorinated chain. |

| FT-IR | - Strong absorption bands for the C=O stretching of the acyl chloride (typically around 1800 cm⁻¹) and the ester (around 1740 cm⁻¹). - C-F stretching absorptions. |

| Mass Spec. | - A molecular ion peak. - Characteristic fragmentation patterns including the loss of Cl, the ethoxy group, and fragments of the perfluorinated chain. |

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

-

It is corrosive and can cause skin and eye burns upon contact.

-

It is harmful if swallowed or inhaled.

-

It reacts with water and moisture, releasing hydrochloric acid. Therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a specialized fluorinated reagent with demonstrated utility in analytical chemistry, particularly for the derivatization of amines for GC-MS analysis. Its potential as a building block in the synthesis of fluorinated pharmaceuticals and agrochemicals remains an area for further exploration. The combination of a reactive acyl chloride and a fluorinated backbone provides a unique set of properties that can be exploited in various synthetic and analytical applications. As the demand for sophisticated fluorinated molecules in drug discovery continues to grow, the importance of reagents like this compound is likely to increase.

References

- 1. Name: Pentanoic acid,5-chloro-2,2,3,3,4,4-hexafluoro-5-oxo-, ethyl ester CAS 18381-53-8 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 7. taylorfrancis.com [taylorfrancis.com]

- 8. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. download.e-bookshelf.de [download.e-bookshelf.de]

- 10. rsc.org [rsc.org]

A Technical Guide to 4-Carbethoxyhexafluorobutyryl Chloride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carbethoxyhexafluorobutyryl chloride, a halogenated ester, is a crucial reagent in analytical chemistry, particularly in the derivatization of primary and secondary amines for gas chromatography-mass spectrometry (GC-MS) analysis. Its unique structure, featuring a reactive acid chloride group and a fluorinated carbon chain, imparts desirable characteristics to its derivatives, such as enhanced volatility, thermal stability, and the generation of specific mass spectral fragmentation patterns. This technical guide provides an in-depth overview of its synonyms, chemical and physical properties, and a detailed experimental protocol for its application in the analysis of amphetamines.

Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms and key identifiers is provided below to aid in its recognition and sourcing.

| Identifier Type | Value |

| Primary Name | This compound |

| CAS Number | 18381-53-8[1][2] |

| Synonyms | Ethyl hexafluoroglutaryl chloride[1][2] |

| Hexafluoroglutaric acid monoethyl ester chloride[2] | |

| 4-Carboethoxyhexafluorobutyrylchloride | |

| 4-CB | |

| Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate[3] | |

| Molecular Formula | C7H5ClF6O3[1] |

| Molecular Weight | 286.56 g/mol [1] |

| InChI Key | OLRXGDHRDQKNGW-UHFFFAOYSA-N[3] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.

| Property | Value | Source |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 161-163 °C | [1] |

| Density | 1.470 g/cm³ | [1] |

| Refractive Index (n_D^20) | 1.3590 | [1] |

| Flash Point | 158-160 °C | [4] |

| Solubility | Miscible with water | [5] |

| Purity | Typically ≥ 97% (for GC derivatization) | [2] |

Applications in Derivatization for GC-MS Analysis

This compound is primarily utilized as a derivatizing agent to improve the gas chromatographic analysis of compounds containing primary and secondary amine functional groups. The process of derivatization chemically modifies the analyte to enhance its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.

This reagent is particularly valuable in forensic toxicology for the detection and quantification of amphetamine and methamphetamine in biological samples. The resulting 4-carbethoxyhexafluorobutyramide derivatives are stable and produce a characteristic high mass fragmentation pattern in MS, which aids in their identification and quantification, minimizing interferences from other substances.

Experimental Protocol: Derivatization of Amphetamines in Urine for GC-MS Analysis

The following is a detailed methodology for the derivatization of amphetamine and methamphetamine in urine samples using this compound, adapted from established analytical procedures.

1. Sample Preparation: Liquid-Liquid Extraction

-

To a 5 mL urine sample, add an appropriate deuterated internal standard for both amphetamine and methamphetamine.

-

Adjust the pH of the urine sample to >9.5 with a suitable buffer.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of chlorobutane and isopropanol).

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube.

2. Back Extraction

-

Add dilute acid (e.g., 0.1 N H2SO4) to the organic extract.

-

Vortex and centrifuge. The amphetamines will move into the aqueous layer.

-

Discard the organic layer.

-

Wash the aqueous layer with an organic solvent and discard the solvent.

3. Derivatization

-

Make the aqueous extract basic (pH > 9.5) and re-extract the amphetamines into an organic solvent.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

To the dry residue, add a solution of this compound in a suitable solvent (e.g., ethyl acetate).

-

Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 20 minutes) to allow for complete derivatization.

-

Evaporate the solvent and excess reagent to dryness.

-

Reconstitute the derivatized sample in a small volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4. GC-MS Analysis

-

GC Column: Use a suitable capillary column, such as a 5% phenylmethylpolysiloxane column.

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: An initial temperature of around 100°C, ramped to a final temperature of approximately 280°C.

-

Mass Spectrometry: Operate in the electron ionization (EI) mode.

-

Data Acquisition: Use selected ion monitoring (SIM) for quantification, focusing on the characteristic high-mass fragments of the derivatized amphetamines.

Logical Workflow for Amphetamine Derivatization

The following diagram illustrates the key stages of the experimental workflow for the derivatization of amphetamines using this compound.

Caption: Workflow for Amphetamine Derivatization with 4-CB.

Conclusion

This compound is a highly effective derivatizing agent for the GC-MS analysis of primary and secondary amines, offering significant advantages in terms of derivative stability and mass spectral characteristics. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and scientists in the fields of analytical chemistry and drug development, enabling the accurate and reliable quantification of amphetamines and other similar compounds in complex biological matrices. Proper handling and adherence to safety protocols are essential when working with this corrosive and moisture-sensitive reagent.

References

- 1. 18381-53-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. CAS 18381-53-8 | 2123-7-07 | MDL MFCD00054671 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. echemi.com [echemi.com]

- 4. Cas 18381-53-8,ETHYL HEXAFLUOROGLUTARYL CHLORIDE | lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

A Comprehensive Technical Guide to Fluorinated Acyl Chlorides for Researchers and Drug Development Professionals

Introduction: Fluorinated acyl chlorides are a versatile class of organic compounds that have garnered significant interest across various scientific disciplines, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. The introduction of fluorine atoms into acyl chloride molecules imparts unique physicochemical properties, including enhanced thermal stability, increased reactivity, and altered electronic effects. These characteristics make them invaluable reagents and building blocks for the synthesis of a wide array of functionalized molecules, from life-saving pharmaceuticals to high-performance polymers. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated acyl chlorides, with a focus on providing practical experimental details and comparative data for researchers, scientists, and professionals in drug development.

Synthesis of Fluorinated Acyl Chlorides

The preparation of fluorinated acyl chlorides can be achieved through several synthetic routes, primarily involving the introduction of fluorine into a carboxylic acid derivative or the conversion of a pre-fluorinated carboxylic acid into its corresponding acyl chloride. Key methodologies include deoxyfluorination of carboxylic acids, halide exchange from non-fluorinated acyl chlorides, and specialized methods for perfluorinated compounds.

Deoxyfluorination of Carboxylic Acids

A prevalent method for synthesizing acyl fluorides, which are closely related to and can be precursors for acyl chlorides, is the deoxyfluorination of carboxylic acids. Reagents such as diethylaminosulfur trifluoride (DAST) and its derivatives are effective for this transformation.

A common workflow for the synthesis of acyl fluorides from carboxylic acids using a deoxyfluorinating agent is depicted below.

Halide Exchange from Acyl Chlorides

The conversion of a standard acyl chloride to a fluorinated acyl chloride can be accomplished through a halide exchange reaction. This typically involves treating the acyl chloride with a source of fluoride, such as an alkali metal fluoride.

Key Fluorinated Acyl Chlorides: Synthesis and Properties

This section details the synthesis and physicochemical properties of several important fluorinated acyl chlorides.

Benzoyl Fluoride

Benzoyl fluoride is a fundamental aromatic acyl fluoride used in various organic transformations.

Synthesis of Benzoyl Fluoride:

One common laboratory preparation involves the reaction of benzoic acid with diethylaminosulfur trifluoride (DAST)[1][2].

Experimental Protocol:

To a stirred solution of benzoic acid (2.44 g, 0.02 mole) in 20 ml of methylene chloride cooled to 0°C, diethylaminosulfur trifluoride (2.5 ml, 0.02 mole) is slowly added[1][2]. Powdered sodium fluoride (1 g) is then added to remove the generated hydrogen fluoride[1][2]. The reaction mixture is filtered, and the filtrate is distilled to yield benzoyl fluoride as a colorless liquid[1][2]. The reported yield is 80%[1][2].

Another established method is the reaction of benzoyl chloride with anhydrous hydrogen fluoride[3].

Experimental Protocol:

Benzoyl chloride (281 g, 2.0 moles) is placed in a reaction vessel, and hydrogen fluoride gas is introduced over approximately 1 hour[3]. After the addition is complete, the mixture is warmed to 30–40°C for 1 hour[3]. The reaction mixture is then washed with ice water containing boric acid[3]. The organic layer is separated, dried with anhydrous sodium fluoride and sodium sulfate, and then distilled[3]. The yield of benzoyl fluoride is reported to be between 187–200 g[3].

Physicochemical Properties of Benzoyl Fluoride:

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO | [4] |

| Molar Mass | 124.11 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Density | 1.14 g/cm³ | [4] |

| Melting Point | -28 °C | [4] |

| Boiling Point | 160 °C | [4] |

Spectroscopic Data for Benzoyl Fluoride:

| Spectroscopy | Data |

| ¹⁹F NMR | Available, full spectrum requires account access. |

Fluoroacetyl Chloride

Fluoroacetyl chloride is a reactive acyl chloride valuable for introducing the fluoroacetyl group into organic molecules[5][6].

Synthesis of Fluoroacetyl Chloride:

A historical synthesis involves the reaction of sodium fluoroacetate with phosphorus pentachloride[5][6].

Physicochemical Properties of Fluoroacetyl Chloride:

| Property | Value | Reference |

| Molecular Formula | C₂H₂ClFO | [5][6] |

| Molar Mass | 96.49 g/mol | [5][7] |

| Boiling Point | 70-71 °C at 755 mmHg | [5][6] |

Trifluoroacetyl Chloride

Trifluoroacetyl chloride is a gaseous acyl chloride used in the synthesis of trifluoroacetylated compounds.

Synthesis of Trifluoroacetyl Chloride:

One industrial method involves the catalytic chlorination of trifluoroacetaldehyde[8]. It can also be produced by the oxidation of halothane[8].

Physicochemical Properties of Trifluoroacetyl Chloride:

| Property | Value | Reference |

| Molecular Formula | C₂ClF₃O | [9] |

| Molar Mass | 132.47 g/mol | [9] |

| Melting Point | -146 °C | [8] |

| Boiling Point | -27 °C | [8] |

| Vapor Density | 4.6 times that of air | [8] |

Spectroscopic Data for Trifluoroacetyl Chloride:

| Spectroscopy | Data |

| ¹³C NMR | Available through various databases. |

Perfluorobutyryl Chloride

Perfluorobutyryl chloride is a liquid acyl chloride used in the preparation of various perfluorinated compounds.

Physicochemical Properties of Perfluorobutyryl Chloride:

| Property | Value | Reference |

| Molecular Formula | C₄ClF₇O | [10][11] |

| Molar Mass | 232.48 g/mol | [11] |

| Appearance | Clear colorless to light yellow liquid | [11] |

| Density | 1.556 g/mL at 25 °C | [10] |

| Boiling Point | 38-39 °C | [11] |

| Refractive Index | n20/D 1.3 | [10] |

Perfluorooctanoyl Chloride

Perfluorooctanoyl chloride is a key intermediate in the synthesis of fluorinated surfactants and polymers due to its long perfluorinated chain[12][13].

Physicochemical Properties of Perfluorooctanoyl Chloride:

| Property | Value | Reference |

| Molecular Formula | C₈ClF₁₅O | [13][14] |

| Molar Mass | 432.51 g/mol | [14] |

| Boiling Point | 130 °C | [10] |

| Melting Point | 74-75 °C | [10] |

Spectroscopic Data for Perfluorooctanoyl Chloride:

| Spectroscopy | Data |

| Mass Spectrum (EI) | Available through NIST WebBook. |

Difluoroacetyl Chloride

Difluoroacetyl chloride is another important building block for introducing difluoroacetyl moieties.

Physicochemical Properties of Difluoroacetyl Chloride:

| Property | Value | Reference |

| Molecular Formula | C₂HClF₂O | [9] |

| Molar Mass | 114.48 g/mol | |

| Boiling Point | 24 °C at 760 mmHg | [9] |

| Density | 1.407 g/cm³ | [9] |

| Refractive Index | 1.327 | [9] |

Hexafluoroglutaryl Chloride

Hexafluoroglutaryl chloride is a difunctional acyl chloride used in the synthesis of fluorinated polymers.

Physicochemical Properties of Hexafluoroglutaryl Chloride:

| Property | Value | Reference |

| Molecular Formula | C₅Cl₂F₆O₂ | [15] |

| Molar Mass | 276.95 g/mol | [15] |

| Boiling Point | 111 °C | [13] |

Reactivity of Fluorinated Acyl Chlorides

Fluorinated acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution reactions. Their reactivity is often enhanced compared to their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms, which increases the positive charge on the carbonyl carbon.

A general mechanism for the reaction of an acyl chloride with an amine, a common nucleophile, is the nucleophilic addition-elimination mechanism.

The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion and a proton to form the stable amide product[14][16][17][18].

Applications in Drug Development and Materials Science

The unique properties of fluorinated acyl chlorides make them highly valuable in several areas of research and development.

Pharmaceutical Applications:

The incorporation of fluorine into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins. Fluorinated acyl chlorides serve as key building blocks for introducing fluorine-containing moieties into complex pharmaceutical intermediates.

Polymer Chemistry:

Fluorinated acyl chlorides, particularly di- and poly-functional ones, are important monomers for the synthesis of high-performance fluorinated polymers. These polymers often exhibit exceptional thermal stability, chemical resistance, and unique surface properties, making them suitable for demanding applications in aerospace, electronics, and biomedical devices. For example, they are used in the synthesis of fluorinated polyesters and polyamides.

A simplified workflow for the synthesis of a fluorinated polyester via polycondensation is shown below.

Conclusion

Fluorinated acyl chlorides are a powerful and versatile class of reagents with significant applications in both academic and industrial research. Their unique reactivity and the desirable properties they impart to target molecules ensure their continued importance in the development of new pharmaceuticals, advanced materials, and other functional organic compounds. This guide provides a foundational understanding of their synthesis, properties, and reactivity, offering a valuable resource for scientists and researchers working in these dynamic fields.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Benzoyl fluoride | C7H5FO | CID 67999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. DIFLUOROACETYL FLUORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Fluoroacetyl chloride - Wikipedia [en.wikipedia.org]

- 7. graphviz.org [graphviz.org]

- 8. Perfluorooctanoyl chloride [webbook.nist.gov]

- 9. Trifluoroacetyl chloride | C2ClF3O | CID 61106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. synquestlabs.com [synquestlabs.com]

- 14. savemyexams.com [savemyexams.com]

- 15. Pentanedioyl dichloride, 2,2,3,3,4,4-hexafluoro- | C5Cl2F6O2 | CID 69621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

An In-depth Technical Guide to 4-Carbethoxyhexafluorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Carbethoxyhexafluorobutyryl chloride, also known by its IUPAC name ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate, is a fluorinated bifunctional chemical reagent. It incorporates both a reactive acyl chloride and an ethyl ester functionality, making it a valuable tool in organic synthesis. The presence of a hexafluorinated carbon chain significantly influences its chemical properties, enhancing the electrophilicity of the acyl chloride and conferring unique properties to its derivatives. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on its utility in analytical and synthetic chemistry.

Chemical and Physical Properties

This compound is a clear, colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 18381-53-8 | [1][2] |

| Molecular Formula | C₇H₅ClF₆O₃ | [3] |

| Molecular Weight | 286.56 g/mol | [3] |

| Boiling Point | 159-160 °C | [4] |

| Density | 1.47 g/cm³ | [4] |

| Refractive Index | 1.359 | [4] |

| Purity (Typical) | ≥97% | [2] |

| Synonyms | Ethyl hexafluoroglutaryl chloride, 4-CB | [2] |

Synthesis

Proposed Experimental Protocol: Synthesis from Mono-ethyl Hexafluoroglutarate

This protocol is based on the established synthesis of hexafluoroglutaryl chloride from hexafluoroglutaric acid.

Reaction Scheme:

References

An In-depth Technical Guide to the Synthesis of 4-Carbethoxyhexafluorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 4-carbethoxyhexafluorobutyryl chloride, a valuable reagent in organic synthesis and derivatization processes. The synthesis is presented as a two-step process, commencing with the formation of the monoester, hexafluoroglutaric acid monoethyl ester, followed by its conversion to the target acid chloride. An alternative initial step is also discussed.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the compounds involved in the synthesis is provided below for easy reference.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Diethyl hexafluoroglutarate | Diethyl 2,2,3,3,4,4-hexafluoropentanedioate | 424-40-8 | C₉H₁₀F₆O₄ | 296.16 |

| Hexafluoroglutaric Anhydride | 4,4,5,5,6,6-Hexafluoro-dihydro-2H-pyran-2,6-dione | 376-68-1 | C₅F₆O₃ | 222.04 |

| Hexafluoroglutaric acid monoethyl ester | 5-ethoxy-5-oxo-2,2,3,3,4,4-hexafluoropentanoic acid | Not available | C₇H₆F₆O₄ | 272.11 |

| This compound | Ethyl 5-chloro-5-oxo-2,2,3,3,4,4-hexafluoropentanoate | 18381-53-8 | C₇H₅ClF₆O₃ | 286.55 |

Synthesis Pathway Overview

The primary proposed synthesis of this compound is a two-step process. The initial step focuses on the preparation of hexafluoroglutaric acid monoethyl ester, which can be achieved through two primary methods. This monoester is then converted to the final product.

A Comprehensive Technical Guide to Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorinated building blocks are instrumental in enhancing the metabolic stability, bioavailability, and binding affinity of drug candidates. This guide provides an in-depth technical overview of a key fluorinated building block: 4-Carbethoxyhexafluorobutyryl chloride, systematically named Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate. We will delve into its precise nomenclature, explore a robust synthetic pathway, detail its chemical reactivity, and discuss its applications, particularly as a derivatizing agent. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development, offering both foundational knowledge and actionable protocols.

Table of Contents

-

IUPAC Nomenclature and Structural Elucidation

-

Synthesis and Purification

-

Physicochemical and Spectroscopic Characterization

-

Chemical Reactivity and Mechanistic Insights

-

Applications in Research and Development

-

Safety and Handling

-

References

IUPAC Nomenclature and Structural Elucidation

The compound commonly known by its trivial name, this compound, presents a fascinating case for the application of systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). A thorough analysis of its structure, which contains both an ester and an acyl chloride functional group, is essential for its correct identification.

According to IUPAC guidelines, the priority of functional groups for naming purposes is a critical first step. Carboxylic acid derivatives are prioritized, and within this class, esters are given higher priority than acyl halides.[1][2][3]

Structure:

Systematic Naming Process:

-

Principal Functional Group: The ester group (-COOCH2CH3) has higher priority than the acyl chloride group (-COCl).[1][4] Therefore, the molecule is named as an ester.

-

Parent Chain: The longest carbon chain containing the principal functional group is a pentanoate chain. The numbering begins from the carbon of the ester group that is attached to the oxygen, but for naming the substituents, the carbonyl carbon of the ester is position 1. However, in this case, the chain is numbered starting from the carbon adjacent to the ester carbonyl, moving towards the acyl chloride. This leads to a pentanoyl chain.

-

Numbering: The carbon of the acyl chloride group is position 5.

-

Substituents:

-

An ethyl group is attached to the ester oxygen.

-

A chloro group and an oxo group are at position 5.

-

Six fluoro groups are located at positions 2, 2, 3, 3, 4, and 4.

-

-

Final IUPAC Name: Combining these elements, the systematic IUPAC name is ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate .[5][6]

Synonyms and Identifiers:

Synthesis and Purification

A practical and efficient synthesis of ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate can be envisioned through a two-step process starting from hexafluoroglutaric acid or its anhydride. This approach ensures the selective formation of the monoester followed by conversion to the acyl chloride.

Step 1: Monoesterification of Hexafluoroglutaric Anhydride

The synthesis commences with the ring-opening of hexafluoroglutaric anhydride with ethanol. This reaction is a nucleophilic acyl substitution where the alcohol attacks one of the carbonyl carbons of the anhydride.[6][11] This method is generally preferred for producing monoesters of dicarboxylic acids as it avoids the formation of diester byproducts that can occur when starting from the diacid.[12]

Reaction:

Hexafluoroglutaric anhydride + Ethanol → Hexafluoroglutaric acid monoethyl ester

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hexafluoroglutaric anhydride (1.0 eq).

-

Add anhydrous ethanol (1.1 eq) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with brine to remove the acid catalyst.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude hexafluoroglutaric acid monoethyl ester.

Step 2: Conversion to Acyl Chloride

The resulting carboxylic acid is then converted to the corresponding acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed.[8][13]

Reaction:

Hexafluoroglutaric acid monoethyl ester + Thionyl chloride → Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate

Experimental Protocol:

-

In a fume hood, charge a flame-dried round-bottom flask with the crude hexafluoroglutaric acid monoethyl ester (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5 eq) to the flask at room temperature with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The evolution of gases (SO₂ and HCl) will be observed.

-

Monitor the reaction by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

Purify the resulting crude ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate by fractional distillation under reduced pressure.

Physicochemical and Spectroscopic Characterization

Physicochemical Properties:

| Property | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 158-160 °C |

| Density | 1.47 g/cm³ |

| Refractive Index | 1.359 |

(Data sourced from commercial suppliers)[10]

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

The perfluorinated carbon chain will not show signals in the ¹H NMR spectrum.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 168.5 (C=O, acyl chloride)

-

δ 158.0 (C=O, ester)

-

δ 105-120 (CF₂, multiple signals with complex splitting due to C-F coupling)

-

δ 63.0 (-OCH₂)

-

δ 14.0 (-CH₃)

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

Complex multiplets are expected in the range of -110 to -130 ppm, corresponding to the three non-equivalent CF₂ groups.

-

-

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

1810 (C=O stretch, acyl chloride)

-

1750 (C=O stretch, ester)

-

1300-1100 (C-F stretches, strong)

-

1150 (C-O stretch, ester)

-

-

Mass Spectrometry (EI):

-

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 286 (for ³⁵Cl) and 288 (for ³⁷Cl) in a roughly 3:1 ratio.

-

Characteristic fragmentation patterns would include the loss of -Cl (m/z 251), -OCH₂CH₃ (m/z 241), and cleavage of the perfluorinated chain.

-

Chemical Reactivity and Mechanistic Insights

Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate is a bifunctional molecule with two electrophilic centers: the carbonyl carbon of the acyl chloride and the carbonyl carbon of the ester. The acyl chloride is significantly more reactive towards nucleophiles than the ester.[14] The high degree of fluorination has a profound electronic effect, increasing the electrophilicity of the adjacent carbonyl carbons through strong inductive electron withdrawal.

Nucleophilic Acyl Substitution:

The primary mode of reactivity is nucleophilic acyl substitution at the acyl chloride terminus. This reaction proceeds via a tetrahedral intermediate.

Common Reactions:

-

Hydrolysis: Reacts readily with water to form the corresponding carboxylic acid (hexafluoroglutaric acid monoethyl ester) and hydrochloric acid. This necessitates handling under anhydrous conditions.[3]

-

Alcoholysis: Reaction with an alcohol yields a new ester at the position of the acyl chloride, forming a diester.

-

Aminolysis: Reaction with ammonia or a primary/secondary amine will form an amide. This is a common application for such reagents.

Applications in Research and Development

The unique properties of ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate make it a valuable tool in several scientific domains, most notably in medicinal chemistry and analytical chemistry.

Fluorinated Building Block in Drug Discovery

The introduction of the hexafluorinated chain can significantly enhance the metabolic stability of a potential drug molecule by blocking sites susceptible to enzymatic oxidation.[15][16] The lipophilicity is also modulated, which can improve membrane permeability and bioavailability.[10] This compound can be used to introduce a fluorinated linker between different pharmacophores.

Derivatizing Agent for Gas Chromatography (GC)

Acylating agents are frequently used to derivatize polar molecules containing -OH, -NH₂, or -SH groups to increase their volatility and improve their chromatographic behavior for GC analysis. Fluorinated acylating agents, such as the title compound, are particularly useful as they introduce fluorine atoms that can be sensitively detected by an electron capture detector (ECD) or provide characteristic mass fragments in mass spectrometry (MS).

A key application is in the analysis of amphetamine and its metabolites in biological fluids.[4][17] The primary or secondary amine group of amphetamines reacts with the acyl chloride to form a stable, volatile amide derivative that is readily analyzed by GC-MS.

Derivatization Protocol for Amphetamine Analysis (General):

-

Extract the amphetamines from the biological matrix (e.g., urine, plasma) using a suitable liquid-liquid or solid-phase extraction method.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add a solution of ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate in an aprotic solvent (e.g., acetonitrile).

-

Add a catalyst, such as pyridine, and heat the mixture (e.g., 70 °C for 30 minutes) to facilitate the reaction.

-

After cooling, the sample is ready for injection into the GC-MS system.

Safety and Handling

Ethyl 5-chloro-2,2,3,3,4,4-hexafluoro-5-oxopentanoate is a reactive acyl chloride and should be handled with appropriate precautions.

-

Corrosive: Causes severe skin burns and eye damage.[13]

-

Moisture Sensitive: Reacts with water, releasing hydrochloric acid. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Lachrymator: Vapors are irritating to the eyes and respiratory system.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and dispose of as hazardous waste. Do not use combustible materials.

References

- 1. ETHYL CHLOROFLUOROACETATE(401-56-9) 1H NMR spectrum [chemicalbook.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ethyl Chloride [webbook.nist.gov]

- 5. Ethyl hexafluoroglutaryl chloride [myskinrecipes.com]

- 6. reactionweb.io [reactionweb.io]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. ETHYL 5-CHLOROPENTANOATE | CAS#:2323-81-1 | Chemsrc [chemsrc.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. rsc.org [rsc.org]

- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 14. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]

- 15. Ethyl Chloride [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. rsc.org [rsc.org]

- 18. govinfo.gov [govinfo.gov]

Key chemical characteristics of 4-Carbethoxyhexafluorobutyryl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical characteristics, synthesis, and reactivity of 4-Carbethoxyhexafluorobutyryl chloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known physical properties with illustrative, detailed experimental protocols based on well-established synthetic methodologies for analogous compounds.

Core Chemical Characteristics

This compound, also known as ethyl hexafluoroglutaryl chloride, is a fluorinated organic compound utilized primarily as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC) to improve the separation of analytes.[1] Its high reactivity, stemming from the acyl chloride functional group, makes it a useful building block in organic synthesis.

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 18381-53-8 | [1][2] |

| Molecular Formula | C₇H₅ClF₆O₃ | [1][2] |

| Molecular Weight | 286.56 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 159-163 °C | [1][3] |

| Density | 1.47 g/cm³ | [1][4] |

| Refractive Index | 1.359 | [4] |

| Purity (Typical) | ≥ 97-98% | [1][2] |

Expected Spectroscopic Data

| Spectroscopy | Expected Features |

| FTIR | Strong C=O stretch for the acyl chloride around 1800 cm⁻¹. Strong C=O stretch for the ester between 1735-1750 cm⁻¹. C-O stretching bands in the 1000-1300 cm⁻¹ region.[3][5][6][7] |

| ¹H NMR | Quartet corresponding to the -OCH₂- protons of the ethyl ester. Triplet corresponding to the -CH₃ protons of the ethyl ester. Protons on the carbon adjacent to the carbonyl group are expected to be deshielded and appear around 2-2.5 ppm.[8] |

| ¹³C NMR | Carbonyl carbon of the acyl chloride is expected in the 160-180 ppm region. Carbonyl carbon of the ester is also expected in a similar region.[9] |

| ¹⁹F NMR | Complex splitting patterns are expected for the non-equivalent CF₂ groups in the hexafluorinated chain.[10] |

| Mass Spec | The molecular ion peak may not be prominent. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form an acylium ion.[11][12] |

Synthesis of this compound

The synthesis of acyl chlorides is most commonly achieved by the reaction of the corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is a mild and effective method that produces gaseous byproducts, simplifying purification.[13][14][15][16]

Proposed Experimental Protocol for Synthesis

The following is a detailed, illustrative protocol for the synthesis of this compound from its precursor, hexafluoroglutaric acid monoethyl ester.

Reaction: Hexafluoroglutaric acid monoethyl ester + Oxalyl chloride --(DMF catalyst)--> this compound + CO + CO₂ + HCl

Materials:

-

Hexafluoroglutaric acid monoethyl ester

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is charged with hexafluoroglutaric acid monoethyl ester (1.0 equivalent) dissolved in anhydrous dichloromethane (DCM).

-

Catalyst Addition: A catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops) is added to the stirred solution.

-

Addition of Oxalyl Chloride: Oxalyl chloride (1.2-1.5 equivalents) is added dropwise to the solution at room temperature via the dropping funnel over 30 minutes. The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by the evolution of gas (CO and CO₂), which should be vented through a proper scrubbing system.

-

Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature, or until gas evolution ceases.

-

Work-up: The solvent and excess oxalyl chloride are carefully removed under reduced pressure using a rotary evaporator. The crude product is then re-dissolved in a small amount of anhydrous DCM and concentrated again to ensure the removal of all volatile byproducts.

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Chemical Reactivity and Applications

As a highly reactive acyl chloride, this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including amines, alcohols, and water. The reaction with amines to form amides is a particularly common and important transformation in organic synthesis.[1][2][13][17]

Representative Reaction: Amide Formation

The reaction of this compound with a primary amine proceeds via a nucleophilic addition-elimination mechanism to form a stable N-substituted amide. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.[2][13]

Proposed Experimental Protocol for Amide Synthesis:

Reaction: this compound + R-NH₂ --(Base)--> N-Alkyl-4-carbethoxyhexafluorobutyramide + Base·HCl

Materials:

-

This compound

-

Primary amine (e.g., aniline or benzylamine)

-

Triethylamine (TEA) or pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation: A primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) are dissolved in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: this compound (1.05 equivalents), dissolved in a small amount of anhydrous DCM, is added dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Work-up: The reaction is quenched by the addition of water. The mixture is transferred to a separatory funnel, and the organic layer is washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Safety and Handling

Acyl chlorides are corrosive and moisture-sensitive compounds. This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It should be stored in a cool, dry place under an inert atmosphere to prevent decomposition. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

References

- 1. benchchem.com [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. reddit.com [reddit.com]

- 7. Acyl chloride - Wikipedia [en.wikipedia.org]

- 8. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]

Methodological & Application

Application Notes and Protocols for GC Derivatization using 4-Carbethoxyhexafluorobutyryl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of various analytes using 4-Carbethoxyhexafluorobutyryl chloride (4-CB) for subsequent analysis by Gas Chromatography (GC). This reagent is particularly effective for enhancing the volatility and improving the chromatographic properties of polar compounds containing active hydrogens, such as amines, alcohols, and phenols.

Introduction to this compound Derivatization

This compound is a derivatizing agent that reacts with functional groups such as primary and secondary amines, and hydroxyl groups to form stable, volatile derivatives. The hexafluorinated chain in the reagent significantly increases the molecular weight of the derivative, often shifting the mass fragments to a higher, more specific mass-to-charge (m/z) range in mass spectrometry (MS), which aids in unambiguous identification and reduces interference from matrix components.[1][2][3] The resulting derivatives typically exhibit excellent chromatographic peak shape and are less volatile than those formed with other common reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA).[2][3]

Key Advantages:

-

Formation of Stable Derivatives: Produces stable derivatives suitable for GC analysis.[2][3]

-

Improved Chromatography: Enhances peak shape and reduces tailing for polar analytes.

-

Higher Mass Fragmentation: Shifts mass fragments to a higher m/z range, improving specificity in MS analysis.[2][3]

-

Reduced Volatility: Creates less volatile derivatives compared to other common reagents, which can be advantageous in sample handling.[2][3]

-

Versatility: Can be used to derivatize a range of compounds including glycols, amphetamines, and phenmetrazine.[1][2][4]

Application 1: Analysis of Amphetamines in Urine

This protocol describes the extraction and derivatization of amphetamine and methamphetamine from urine samples for GC-MS analysis.

Experimental Protocol

1. Sample Preparation and Extraction:

-

To 2 mL of urine, add an appropriate deuterated internal standard for both amphetamine and methamphetamine.

-

Perform a liquid-liquid extraction followed by a back extraction to clean up the sample.[2][3]

-

A solid-phase extraction (SPE) using a cation-exchange cartridge can also be employed. Pre-treat the urine specimen with basic sodium periodate before applying it to the SPE column.[5]

2. Derivatization:

-

Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

-

Add 50 µL of this compound to the dried extract.

-

Incubate the mixture at 80°C for 20 minutes.

-

After cooling, evaporate the excess reagent under a stream of nitrogen.

-

To remove any remaining excess derivatizing reagent, add anhydrous ethanol to convert it to the diethyl ester, followed by evaporation.[2][3]

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Parameters

| Parameter | Value |

| GC Column | Phenyl-methyl polysiloxane (e.g., DB-5MS or equivalent) |

| Column Temperature | Isothermal at approximately 180°C |

| Injector Temperature | 250°C |

| Transfer Line Temperature | 280°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

Quantitative Data

| Analyte | Retention Time (min) | Monitored Positive Ions (m/z) | Linearity Range (ng/mL) | Limit of Detection (ng/mL) |

| Amphetamine | ~4.0 | 248, 266, 294 | up to 12,000 | 31.25 |

| Methamphetamine | ~5.5 | 262, 280, 308 | up to 10,000 | 31.25 |

| Amphetamine-d6 | - | 270, 298 | - | - |

| Methamphetamine-d9 | - | 287, 315 | - | - |

Data sourced from references[2][3][5].

Experimental Workflow

Caption: Workflow for Amphetamine Analysis in Urine.

Application 2: Analysis of Ethylene Glycol in Serum

This protocol outlines a novel method for the derivatization of ethylene glycol and other glycols in serum, enabling unambiguous identification and quantification by GC-MS.[1]

Experimental Protocol

1. Sample Preparation:

-

To a small volume of serum (e.g., 100 µL), add an internal standard (1,2-butanediol is recommended).[1]

-

Perform a protein precipitation step, for example, by adding acetonitrile.

-

Centrifuge the sample and transfer the supernatant to a clean tube.

2. Derivatization:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Add this compound to the dried extract.

-

Heat the mixture to facilitate the derivatization reaction.

-

After cooling, evaporate any excess reagent.

-

Reconstitute the residue in a suitable solvent for GC-MS injection.

GC-MS Parameters

| Parameter | Value |

| GC Column | Capillary column suitable for polar compound analysis |

| Ionization Mode | Chemical Ionization (CI) is recommended for unambiguous confirmation |

Quantitative Data

| Analyte | Protonated Molecular Ion (m/z) in CI mode | Linearity Range (mmol/L) | Within-Run Precision (%) | Between-Run Precision (%) |

| Ethylene Glycol | 563 | 1.1 - 36.1 | 6.7 | 8.2 |

Data sourced from reference[1].

Logical Relationship of Derivatization

Caption: Derivatization with 4-CB for improved GC-MS analysis.

Application 3: Analysis of Phenmetrazine in Urine

This protocol details the derivatization of the central nervous system stimulant, phenmetrazine, from urine for GC-MS analysis.

Experimental Protocol

1. Sample Preparation and Extraction:

-

To a urine sample, add an internal standard (N-ethyl amphetamine is suitable).[4]

-

Perform a liquid-liquid extraction to isolate the analyte.

2. Derivatization:

-

Evaporate the organic extract to dryness.

-

Add this compound.

-

Heat the reaction mixture to ensure complete derivatization.

-

Evaporate the excess reagent after the reaction is complete.

-

Reconstitute the derivatized sample in an appropriate solvent for analysis.

GC-MS Parameters

| Parameter | Value |

| GC Column | Standard non-polar or mid-polar capillary column |

| Ionization Mode | Electron Ionization (EI) and Chemical Ionization (CI) |

Quantitative Data

| Analyte | Retention Time (min) | Molecular Ion (m/z) in EI | Protonated Molecular Ion (m/z) in CI | Linearity Range (µg/mL) | Detection Limit (µg/mL) | Within-Run Precision (%) | Between-Run Precision (%) |

| Phenmetrazine Derivative | 8.4 | 427 | 428 | 1 - 100 | 0.2 | 2.6 | 3.1 |